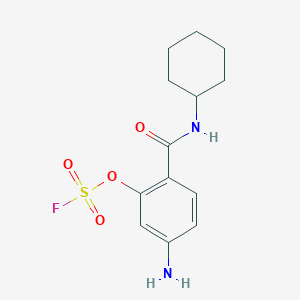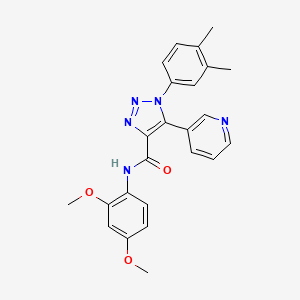
4-((diisobutylamino)méthyl)-6-hydroxy-7-méthyl-2H-chromén-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((diisobutylamino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H27NO3 and its molecular weight is 317.429. The purity is usually 95%.
BenchChem offers high-quality 4-((diisobutylamino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((diisobutylamino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les thioamides jouent un rôle crucial dans la synthèse organique en tant que blocs de construction clés. Ils imitent la fonction amide dans les biomolécules tout en conservant ou en améliorant l'activité biologique. Le composé en question contribue probablement à la synthèse des thioamides en utilisant des agents de sulfuration . Les chercheurs explorent son potentiel en tant que précurseur ou réactif dans la préparation de composés contenant des thioamides.
- La structure du composé suggère qu'il pourrait être pertinent en optique non linéaire. Par exemple, le tosylate de 4-N,N-diméthylamino-4'-N'-méthyl-stilbazolium (DAST), un composé apparenté, est un matériau optique non linéaire important . L'investigation des propriétés optiques de notre composé peut révéler son potentiel pour des applications dans la photonique, les télécommunications et la technologie laser.
- Le groupe fonctionnel thioamide, en tant que bioisostère de la liaison amide, peut améliorer la stabilité chimique et améliorer l'activité biologique des produits pharmaceutiques . Les chercheurs peuvent explorer son incorporation dans les molécules médicamenteuses pour optimiser la pharmacocinétique, l'affinité de liaison et la stabilité métabolique.
- Les peptides contenant des thioamides d'origine naturelle sont des biomolécules importantes. L'investigation des voies de biosynthèse des thiopeptides dans différents organismes éclaire sur leurs fonctions biologiques et leurs applications thérapeutiques potentielles . Notre composé pourrait contribuer à de telles études.
- Les chercheurs ont proposé des justifications pour les effets des composés contenant des thioamides, y compris la force des liaisons hydrogène et l'impact structurel . La structure unique de notre composé peut inspirer de nouvelles investigations sur les bioisostères et leur impact sur la conception de médicaments.
Synthèse organique et thioamides
Matériaux optiques non linéaires
Chimie pharmaceutique et conception de médicaments
Synthèse de produits naturels
Modifications structurelles et bioisostères
Propriétés
IUPAC Name |
4-[[bis(2-methylpropyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)9-20(10-13(3)4)11-15-7-19(22)23-18-6-14(5)17(21)8-16(15)18/h6-8,12-13,21H,9-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYVWSKUKYNANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2557496.png)
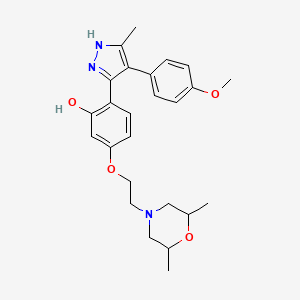
![4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B2557503.png)

![N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2557506.png)

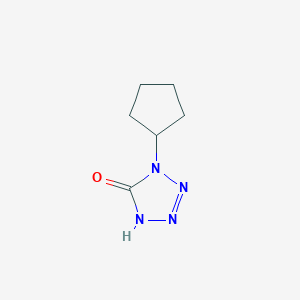
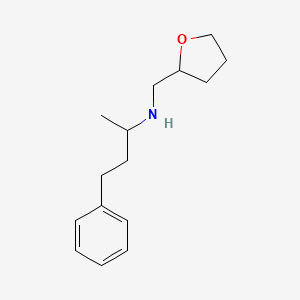
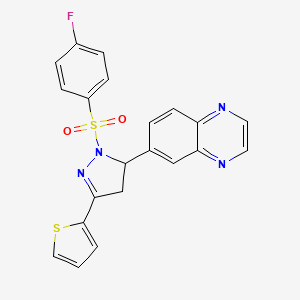

![8-ethoxy-5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2557513.png)
![N-[(4-fluorophenyl)methyl]-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2557515.png)
